Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-12-7-8-6-9(15-2)4-5-13(8)10/h4-7H,3H2,1-2H3 |
InChI Key |
ZGOVBKHKOSAFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Using 2-(Aminomethyl)pyridine and Nitroalkanes in Polyphosphoric Acid (PPA)
A novel synthetic approach to imidazo[1,5-a]pyridines, including methoxy-substituted derivatives, involves the cyclization of 2-(aminomethyl)pyridine with nitroalkanes electrophilically activated by phosphorous acid in polyphosphoric acid medium. This method exploits the unusual electrophilic nature of nitroalkanes under these conditions to form the imidazo ring efficiently.
-
- Nitroalkane (e.g., nitroethane) is heated with 85% polyphosphoric acid at 110 °C for 30 minutes.
- 2-(Aminomethyl)pyridine is added gradually, and the mixture is stirred at 110 °C for 3 hours.
- The reaction mixture is quenched with ice-cold water, neutralized with aqueous ammonia, and extracted with ethyl acetate.
- The organic layer is purified to isolate the imidazo[1,5-a]pyridine product.
-
- Medium to good yields are obtained.
- The method tolerates various substituents, though steric hindrance can affect yields.
- Harsh reaction conditions are required, but the method is straightforward and scalable.
-
- Phenyl substituents on nitroalkanes can complicate the reaction but can be circumvented by using α-nitroacetophenone instead of α-nitrotoluene.
This method is well-documented in the literature and represents a robust route for preparing this compound analogs.
Cyclocondensation of 2-Aminopyridine with α,β-Unsaturated Carbonyl Compounds
A classical approach involves the reaction of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to form the imidazo[1,5-a]pyridine ring.
-
- 2-Aminopyridine is reacted with an α,β-unsaturated ester or ketone in the presence of an acid catalyst.
- The mixture is heated under reflux in ethanol or another suitable solvent.
- The product precipitates upon cooling and is purified by recrystallization.
-
- This method is widely used for preparing methyl or ethyl esters of imidazo[1,5-a]pyridines.
- The methoxy substituent at the 7-position can be introduced via starting material substitution or subsequent functionalization.
-
- Scalable and optimized for high yield and purity.
- Catalysts and controlled reaction environments improve consistency.
This classical cyclocondensation is foundational in the synthesis of this compound and its analogs.
Comparative Summary of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitroalkane Cyclization in PPA | 2-(Aminomethyl)pyridine + Nitroalkane | 110 °C, PPA, 3 h | Medium to Good | Novel electrophilic activation, good scope | Harsh conditions, steric sensitivity |
| Mg3N2-Assisted One-Pot Annulation | 2-Pyridyl ketone + Aldehyde + Mg3N2 | 25–75 °C, 12–24 h | 40–65% | Mild conditions, one-pot, scalable | Requires Mg3N2, longer reaction time |
| Cyclocondensation with α,β-Unsaturated Carbonyls | 2-Aminopyridine + α,β-unsaturated ester/ketone | Reflux in EtOH, acidic catalyst | High (optimized) | Industrially scalable, straightforward | May require substitution steps for methoxy group |
Analytical Characterization and Research Findings
Spectroscopic Characterization:
- ^1H-NMR typically shows aromatic protons in the δ 7.5–8.5 ppm range, confirming the imidazo-pyridine core.
- ^13C-NMR signals near 160–170 ppm correspond to the ester carbonyl carbon.
- IR spectroscopy confirms ester functionalities and methoxy substitution.
- Mass spectrometry (MS) and high-resolution MS (HRMS) confirm molecular weight and purity.
-
- Recrystallization from ethanol or ethanol-water mixtures.
- Column chromatography using ethyl acetate/hexane gradients.
-
- Discrepancies in spectral data can arise from impurities or tautomerism; cross-validation with multiple techniques is recommended.
- Reaction optimization often involves adjusting temperature, solvent, and catalyst loading to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and heterocyclic core. Representative examples include:
Notes:
- The imidazo[1,5-a]pyridine core is more basic than pyrazolo[1,5-a]pyridine due to the additional nitrogen atom, affecting pharmacokinetic properties .
- Methoxy groups at positions 5 (pyrazolo) vs. 7 (imidazo) influence electronic effects and steric interactions in target binding .
Physicochemical Properties
Comparative spectral and analytical data reveal trends in stability and reactivity:
Notes:
- Methoxy-substituted compounds exhibit lower solubility in water due to reduced polarity compared to bromo or ester analogs .
- IR spectra confirm ester functionality across analogs, with slight shifts depending on electronic effects of substituents .
Key Research Findings
- Substituent Effects: Methoxy groups at position 7 (imidazo) vs. 5 (pyrazolo) significantly alter regioselectivity in electrophilic substitution reactions. For example, ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with N-chlorosuccinimide to yield 5-(chloromethyl) derivatives in non-acidic solvents, while acetic acid promotes oxo-product formation .
- Biological Potency : Bromo-substituted imidazo[1,5-a]pyridines (e.g., compound 21) demonstrate superior inhibitory activity against GSK-3β compared to methoxy analogs, highlighting the role of halogen bonding in target engagement .
Biological Activity
Ethyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anti-tuberculosis and anti-cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester group at the 3-position and a methoxy group at the 7-position of the imidazo-pyridine structure. This specific arrangement contributes to its biological properties and interactions with various molecular targets.
Target Interactions : The compound is known to interact with several enzymes and receptors, modulating their activity. For instance, it can inhibit enzymes involved in metabolic pathways or bind to receptors that alter signal transduction processes. The presence of the methoxy group at position 7 is believed to enhance its binding affinity and specificity compared to other analogs.
Biochemical Pathways : this compound influences various cellular processes including gene expression, apoptosis, and cell proliferation. It has been shown to modulate transcription factors that regulate these processes, indicating its potential as a therapeutic agent in cancer treatment.
Antituberculosis Activity
Recent studies have highlighted the efficacy of imidazo[1,5-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) strains. This compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies indicating that modifications at the carboxylate position significantly enhance its potency (MIC values ranging from 0.003 to 0.05 μM) .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through modulation of key signaling pathways. For example, it has been reported to inhibit the proliferation of human cancer cell lines such as HeLa and Jurkat cells with IC50 values comparable to established chemotherapeutic agents .
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of substituted pyridine precursors or functionalization via nucleophilic substitution. Key steps include:
- Cyclocondensation: Reacting aminopyridine derivatives with ethyl glyoxylate under acidic conditions to form the imidazo-pyridine core .
- Methoxy Group Introduction: Using methoxy-containing reagents (e.g., methyl iodide in basic media) at specific stages to avoid side reactions .
- Optimization Parameters:
- Temperature: Lower temperatures (0–25°C) reduce byproducts in halogenation steps .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts: Pd-mediated cross-coupling improves regioselectivity for methoxy positioning .
Yield and purity are monitored via HPLC (>95% purity threshold for pharmacological studies) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer: Structural confirmation employs:
- NMR Spectroscopy:
- H NMR: Distinct signals for methoxy (-OCH, δ ~3.8 ppm) and ester carbonyl (δ ~4.2–4.4 ppm for ethyl group) .
- C NMR: Carbonyl resonance at ~165 ppm confirms ester functionality .
- Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error ensures molecular formula accuracy .
- X-ray Crystallography: Resolves positional ambiguities of substituents in the fused ring system .
Q. What preliminary biological screening strategies are used to assess this compound’s activity?
Methodological Answer: Initial pharmacological profiling includes:
- Enzyme Inhibition Assays: Testing against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits .
- Cellular Viability Assays: Dose-response curves (IC) in cancer cell lines (e.g., MCF-7, A549) via MTT assays .
- Receptor Binding Studies: Radioligand displacement assays (e.g., GABA receptors) to evaluate neuroactivity .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurity-driven artifacts. Resolution strategies include:
- Orthogonal Assays: Cross-validate kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) methods .
- Metabolite Profiling: LC-MS/MS to rule out interference from degradation products .
- Structural Analog Comparison: Test derivatives (e.g., 6,8-difluoro or 5-nitro variants) to isolate substituent-specific effects .
Q. What reaction mechanisms explain the compound’s susceptibility to hydrolysis at the ester group?
Methodological Answer: The ester’s reactivity is governed by:
- Electronic Effects: Electron-withdrawing methoxy groups at position 7 increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack .
- Steric Factors: Bulky substituents adjacent to the ester reduce hydrolysis rates (e.g., 6-methyl derivatives show 30% slower degradation) .
- pH-Dependent Pathways:
- Acidic Conditions: Protonation of carbonyl oxygen facilitates water attack.
- Basic Conditions: Hydroxide ion directly cleaves the ester bond .
Stability is quantified via accelerated degradation studies (40°C, 75% RH for 4 weeks) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer: In silico approaches include:
- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., prioritizing H-bonds with hinge regions) .
- QSAR Analysis: Relate substituent electronegativity (Hammett σ values) to IC trends .
- MD Simulations: Assess binding stability over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
